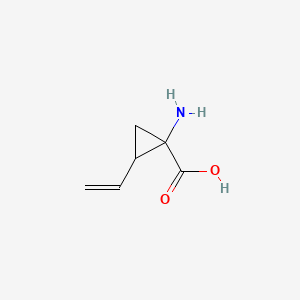

1-Amino-2-vinylcyclopropanecarboxylic acid

Overview

Description

1-Amino-2-vinylcyclopropanecarboxylic acid (AVC) is a cyclopropane-containing amino acid that has been studied for its potential use in various scientific research applications. It was first synthesized in the 1970s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Asymmetric Synthesis

The asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid is in high demand due to its pharmaceutical importance . This compound is a tailor-made, sterically constrained α-amino acid . An advanced procedure for the preparation of this amino acid involves a two-step S N 2 and S N 2′ alkylation of a novel axially chiral nucleophilic glycine equivalent .

Hepatitis C Virus (HCV) Treatment

This compound plays a crucial role in the treatment of Hepatitis C Virus (HCV) infection . The World Health Organization has estimated that nearly 170 million people worldwide are suffering from HCV infection . The vinyl-ACCA is the key structural feature of these drug-molecules, largely responsible for the desired anti-viral activity .

Development of Anti-Viral Drugs

There have been significant breakthroughs in the HCV research leading to the development of a new generation of quite potent drugs . These compounds are typically all-tailor-made α-amino acids (α-AAs)-derived tripeptides usually featuring ( S )- tert -leucine, (2 S ,4 R )-4-hydroxyproline and (1 R ,2 S )-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) .

Synthesis of Glycine Schiff Base Ni (II) Complex

A new process for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (II) complex . This process is of high pharmaceutical importance .

Synthesis of Benzylidene-Protected Primary 1-Amino-2-Vinylcyclopropane Amide Intermediate

A bench-stable benzylidene-protected primary 1-amino-2-vinylcyclopropane amide intermediate can be isolated, and its reliable enantiomeric enrichment can be achieved by a controlled crystallization process .

Mechanism of Action

Target of Action

1-Amino-2-vinylcyclopropanecarboxylic acid, also known as 1-amino-2-ethenylcyclopropane-1-carboxylic acid, is a sterically constrained α-amino acid . It is a key structural feature of several drug molecules, largely responsible for their desired anti-viral activity . The primary targets of this compound are typically viral proteases .

Mode of Action

The mode of action of 1-Amino-2-vinylcyclopropanecarboxylic acid involves its interaction with these viral proteases . The compound’s sterically constrained structure allows it to effectively inhibit the function of these proteases .

Biochemical Pathways

1-Amino-2-vinylcyclopropanecarboxylic acid affects the biochemical pathways related to viral replication . By inhibiting viral proteases, it disrupts the life cycle of the virus, preventing it from replicating and spreading .

Pharmacokinetics

Its high pharmaceutical importance suggests that it has favorable adme properties .

Result of Action

The result of the action of 1-Amino-2-vinylcyclopropanecarboxylic acid is the inhibition of viral replication . This leads to a decrease in the viral load, helping to alleviate the symptoms of viral infections .

properties

IUPAC Name |

1-amino-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLMPFNVWUCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619520 | |

| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-vinylcyclopropanecarboxylic acid | |

CAS RN |

80003-54-9 | |

| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

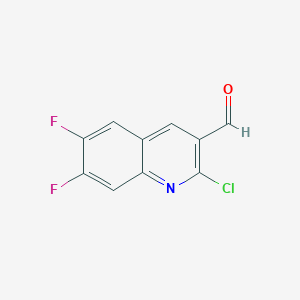

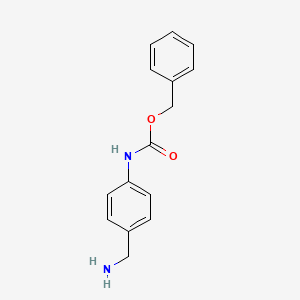

Feasible Synthetic Routes

Q & A

Q1: Why is (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) of interest in medicinal chemistry?

A1: (1R,2S)-Vinyl-ACCA is a key building block in the synthesis of potent inhibitors of the Hepatitis C virus (HCV) NS3 protease. These inhibitors, like BILN 2061, have shown significant reduction in viral load in patients infected with HCV genotype 1. []

Q2: What are the main synthetic approaches to obtain enantiomerically pure (1R,2S)-vinyl-ACCA?

A2: Several strategies have been developed to access enantiomerically pure (1R,2S)-vinyl-ACCA:

- Asymmetric phase-transfer catalyzed cyclopropanation: This approach utilizes a chiral phase-transfer catalyst to achieve stereoselective cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene. [, , ] Optimization of the catalyst structure and reaction conditions can lead to high enantiomeric excess (ee), reaching up to 84% ee. [] Further chiral purification can be achieved through techniques like supercritical fluid chromatography and crystallization. []

- Asymmetric Synthesis using Ni(II) Complexes: Novel approaches utilize chiral Ni(II) complexes of glycine Schiff bases for the asymmetric synthesis of (1R,2S)-vinyl-ACCA. [, ] This strategy involves a sequential SN2–SN2′ dialkylation followed by disassembly of the Ni(II) complex. This method offers controlled stereochemistry and has been demonstrated on a gram scale. []

Q3: How does the structure of vinyl-ACCA impact its activity as a component of HCV NS3 protease inhibitors?

A3: While the provided abstracts don't delve into the specific structure-activity relationship (SAR) of vinyl-ACCA within the NS3 protease inhibitors, they highlight its crucial role as a building block. [, ] It's likely that the (1R,2S) stereochemistry and the vinyl group contribute to specific interactions with the enzyme active site. Further research focusing on the SAR of complete NS3 protease inhibitors containing vinyl-ACCA would provide a detailed understanding of its contribution to the overall activity and potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)